![molecular formula C6H16N2 B1354842 N-Ethyl-N,N'-dimethyl-1,2-ethanediamine CAS No. 98279-30-2](/img/structure/B1354842.png)
N-Ethyl-N,N'-dimethyl-1,2-ethanediamine
Overview
Description
“N-Ethyl-N,N’-dimethyl-1,2-ethanediamine” is a chemical compound with the molecular formula C6H16N2 . It is also known by other names such as Ethylenediamine, N’-ethyl-N,N-dimethyl-; N’-Ethyl-N,N-dimethylethylenediamine; N,N-Dimethyl-N’-ethylethylenediamine; 2-ethylaminoethyldimethylamine .
Molecular Structure Analysis
The molecular structure of “N-Ethyl-N,N’-dimethyl-1,2-ethanediamine” can be represented by the InChI code: InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
“N-Ethyl-N,N’-dimethyl-1,2-ethanediamine” is used in DNA binding effect. It is used to enhance the adsorption of carbon dioxide. It acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II) .Physical And Chemical Properties Analysis
“N-Ethyl-N,N’-dimethyl-1,2-ethanediamine” has a molecular weight of 116.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 116.131348519 g/mol . The topological polar surface area is 15.3 Ų . It has a heavy atom count of 8 .Scientific Research Applications
Thermal Transformation in Diamine Complexes
N-Ethyl-N,N'-dimethyl-1,2-ethanediamine plays a role in the thermal behavior of diamine complexes. For instance, in the study of nickel(II) trifluoromethanesulphonate complexes with various diamines, including this compound, it was observed that these complexes exhibit octahedral to square-planar transformation upon deaquation. This transformation is influenced by the ligand-field strength and steric hindrance of the diamines (Koner & Chaudhuri, 1991).
Synthesis of Chiral Compounds
This compound has been used in the synthesis of chiral C(2)-symmetrical bisferrocenyl diamines. These compounds have applications in catalysis, demonstrating high enantioselectivity in certain reactions (Song et al., 1999).
Development of Bile Acid Binding Agents
In the field of medicinal chemistry, derivatives of this compound have been synthesized as potential cholesterol-lowering bile acid binding agents. These compounds have shown significant potency in lowering serum cholesterol levels in animal models (Thomas et al., 1992).
Metal Complex Catalysis
This compound is involved in the formation of metal complexes with potential catalytic properties. For example, copper(II) complexes anchored onto modified MCM-41 with this diamine have shown impressive catalytic efficiency in the epoxidation of styrene (Jana et al., 2011).
Application in Dental Resin Systems
The compound has been used in the synthesis of polymerizable amine coinitiators for dental resin systems. Its use as a coinitiator in dental resin mixtures could replace conventional non-polymerizable amines, potentially enhancing the performance of dental restorations (Nie & Bowman, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is a nitrogen-containing organic compound . It is often used as a chelating agent in coordination compounds and as a catalyst in homogeneous catalysis . Therefore, its primary targets are metal ions in various biochemical reactions.
Mode of Action
The compound interacts with its targets (metal ions) by forming coordination complexes . This interaction changes the chemical environment of the metal ions, influencing their reactivity and facilitating various chemical reactions .
Pharmacokinetics
As a small, polar molecule, it is expected to have good solubility in water and organic solvents . This property could influence its absorption and distribution in biological systems.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions could influence the action, efficacy, and stability of N-Ethyl-N,N’-dimethyl-1,2-ethanediamine. For instance, its solubility and reactivity could be affected by the pH of the environment .
properties
IUPAC Name |
N'-ethyl-N,N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-8(3)6-5-7-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNOGJHLWDFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477968 | |
Record name | N~1~-Ethyl-N~1~,N~2~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98279-30-2 | |
Record name | N~1~-Ethyl-N~1~,N~2~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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